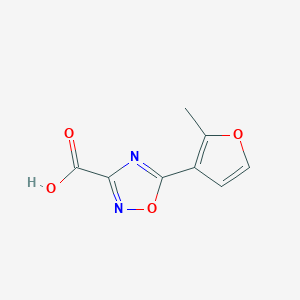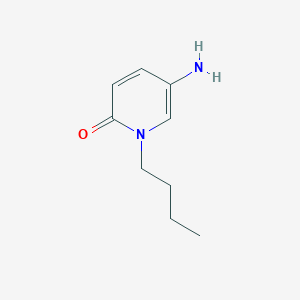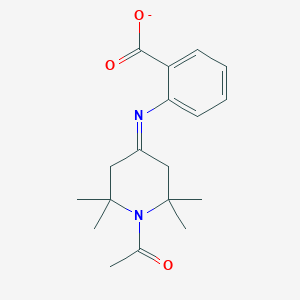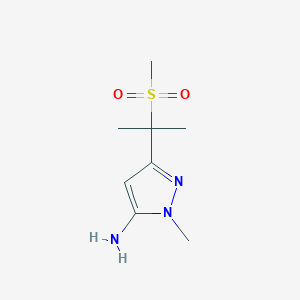![molecular formula C11H22N2O3 B13060018 1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butyl carbamate group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: This compound has a similar structure but contains an oxane ring instead of a piperidine ring.
tert-Butyl (phenylmethylene)carbamate: This compound features a phenyl group instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of tert-ButylN-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[[(3S,4S)-4-hydroxypiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
InChI-Schlüssel |
HVCNIHPVOLFYQV-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNCC[C@@H]1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CNCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)



![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![2-Methyl-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13059963.png)


![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13059995.png)
![3,4-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13059996.png)
